molecular formula C4H3IN2OS B3289738 5-Iodothiazole-2-carboxamide CAS No. 860646-10-2

5-Iodothiazole-2-carboxamide

Cat. No. B3289738
CAS RN: 860646-10-2
M. Wt: 254.05 g/mol
InChI Key: VEZDMKZNOXFSHD-UHFFFAOYSA-N
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Description

5-Iodothiazole-2-carboxamide, also known as 5-iodo-1,3-thiazole , is a chemical compound with the molecular formula C₃H₂INS . It is a solid substance with a molecular weight of approximately 211.03 g/mol . The compound is characterized by its iodine-substituted thiazole ring and a carboxamide functional group .

Molecular Structure Analysis

The molecular structure of 5-Iodothiazole-2-carboxamide consists of a five-membered thiazole ring with an iodine atom attached at the 5-position. The carboxamide group is also part of the structure. The arrangement of atoms and bond angles can be visualized using molecular modeling software or spectroscopic techniques .

Mechanism of Action

The specific mechanism of action for 5-Iodothiazole-2-carboxamide depends on its intended use. For instance, if it exhibits biological activity, it may interact with cellular targets, enzymes, or receptors. Further studies, including molecular docking and proteomic analyses, are essential to elucidate its precise mode of action .

  • Physical and Chemical Properties Analysis

  • Safety and Hazards

    • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .
    • MSDS : Detailed safety information can be found in the Material Safety Data Sheet .
  • properties

    IUPAC Name

    5-iodo-1,3-thiazole-2-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H3IN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VEZDMKZNOXFSHD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(SC(=N1)C(=O)N)I
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H3IN2OS
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20731329
    Record name 5-Iodo-1,3-thiazole-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20731329
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    254.05 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Iodothiazole-2-carboxamide

    CAS RN

    860646-10-2
    Record name 5-Iodo-1,3-thiazole-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20731329
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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